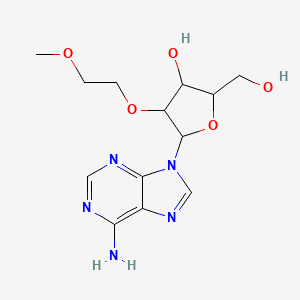

2\'-O-(2-Methoxyethyl)adenosine

Description

Overview of Nucleoside Analogs in Biological Systems and Research Tools

Nucleoside analogs are chemically altered versions of natural nucleosides, the fundamental building blocks of nucleic acids. nbinno.com These modifications can be made to the nucleobase, the sugar moiety, or the phosphate group. taylorandfrancis.com In biological systems, these analogs can interfere with cellular processes by mimicking natural nucleosides and being incorporated into DNA or RNA. nbinno.comazolifesciences.com This interference can disrupt replication and transcription, leading to the inhibition of viral propagation or the death of cancer cells. nbinno.com

As research tools, nucleoside analogs are invaluable. They are widely used in antiviral and cancer therapies. azolifesciences.com For instance, gemcitabine is a nucleoside analog used in chemotherapy that works by inhibiting DNA synthesis and inducing apoptosis. taylorandfrancis.com Beyond their therapeutic applications, these analogs are crucial for studying the structure and function of nucleic acids and the enzymes that interact with them.

Significance of 2'-Sugar Modifications in Ribonucleosides for Structural and Functional Studies

The 2'-position of the ribose sugar in ribonucleosides is a critical site for chemical modification. Alterations at this position can significantly impact the properties and functions of RNA. The presence or absence of a 2'-hydroxyl group is a key distinction between RNA and DNA, and this small change has profound biological consequences. glenresearch.com

From a functional perspective, 2'-sugar modifications can enhance the stability of oligonucleotides against nuclease degradation, a crucial feature for therapeutic applications. nih.govbiosearchtech.com They can also modulate the binding affinity of an oligonucleotide to its target sequence. nih.gov For instance, the 2'-O-(2-Methoxyethyl) modification has been shown to increase the binding affinity of antisense oligonucleotides to their target RNA. nih.govbiosearchtech.com

Historical Context of 2'-O-(2-Methoxyethyl)adenosine Development and its Role in Nucleic Acid Chemistry

The development of 2'-O-(2-Methoxyethyl) (MOE) modifications arose from the need for chemically modified oligonucleotides with improved properties for therapeutic use, particularly in antisense technology. researchgate.net In 1995, a significant breakthrough was reported with the synthesis of 2'-O-alkylated ribonucleosides, including the 2'-O-(2-methoxyethyl) derivative. researchgate.netoup.com This work demonstrated that oligonucleotides incorporating these modifications exhibited higher affinity for their RNA targets and greater resistance to nuclease degradation compared to their unmodified counterparts. researchgate.net

The 2'-MOE modification emerged as a highly successful "second-generation" antisense modification. biosearchtech.comoup.com Its ability to increase nuclease resistance without compromising the ability of the oligonucleotide to hybridize with its target RNA made it a valuable tool. biosearchtech.com This led to the development of several antisense oligonucleotide drugs that incorporate the 2'-MOE modification, such as mipomersen and nusinersen. nih.govresearchgate.net The success of 2'-O-(2-Methoxyethyl)adenosine and other MOE-modified nucleosides has solidified their important role in the field of nucleic acid chemistry and therapeutics. oup.com

Structure

3D Structure

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O5/c1-21-2-3-22-10-9(20)7(4-19)23-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDXUJRJLRLJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 O 2 Methoxyethyl Adenosine

Regioselective Synthesis Strategies for 2'-O-(2-Methoxyethyl)adenosine

Achieving selective alkylation at the 2'-hydroxyl group of the ribose moiety is paramount. Direct alkylation of unprotected adenosine (B11128) is often problematic as it can lead to a mixture of products, including alkylation at the 3'- and 5'-hydroxyl groups, as well as on the adenine (B156593) base itself. researchgate.net Therefore, specialized strategies are employed to ensure the desired 2'-O-alkylation.

Two principal strategies have been developed for the regioselective synthesis of 2'-O-(2-methoxyethyl) nucleosides.

One common and effective method involves the ring-opening of a 2,2'-anhydro nucleoside intermediate. This strategy starts with a precursor like 2,2'-anhydro-adenosine. The rigid bicyclic structure of the anhydro-nucleoside exposes the 2'-position to nucleophilic attack. The reaction with an alkoxide, such as one generated from 2-methoxyethanol, proceeds with high regioselectivity to open the anhydro ring and install the 2'-O-(2-methoxyethyl) group. For pyrimidine derivatives, a similar large-scale process uses O-2,2'-cyclo-5-methyluridine and tris-(2-methoxyethyl)borate to achieve regioselective ring opening. researchgate.net

A second approach is the direct, catalyst-mediated alkylation of adenosine. This method relies on the use of an organotin catalyst, such as stannous chloride (SnCl₂), which can coordinate with the cis-2',3'-diols of the ribose ring. nih.gov This coordination selectively activates the 2'-hydroxyl group, making it more nucleophilic than the 3'-hydroxyl group. Subsequent addition of an alkylating agent, such as 2-methoxyethyl bromide, in the presence of a suitable base, leads to preferential formation of the 2'-O-alkylated product. nih.gov

Chemo-enzymatic methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to create efficient pathways for producing modified ribonucleosides. nih.govnih.gov In the context of 2'-O-(2-methoxyethyl)adenosine synthesis, enzymes can be used for transformations of the nucleobase either before or after the chemical alkylation of the sugar moiety.

For instance, a common strategy involves performing the regioselective 2'-O-alkylation on a more readily available or reactive precursor nucleoside, such as 2-aminoadenosine. After the chemical introduction of the 2'-O-(2-methoxyethyl) group, an enzyme like adenosine deaminase can be employed to specifically convert the 2-aminoadenosine derivative into the desired 2'-O-(2-methoxyethyl)guanosine. nih.gov This approach avoids the difficulties associated with direct alkylation of guanosine, which is prone to undesirable O⁶-alkylation on the base. researchgate.netnih.gov Similarly, enzymes such as purine (B94841) nucleoside phosphorylase (PNP) can be used to catalyze the transfer of a modified sugar to a different nucleobase, offering an alternative route to the target molecule. semanticscholar.org

Maximizing the yield and isomeric purity of 2'-O-(2-methoxyethyl)adenosine requires careful optimization of reaction conditions. Key factors include the choice of base, solvent, temperature, and catalyst.

Phase transfer catalysis (PTC) has also been employed to improve the efficiency of alkylation reactions. nih.gov PTC can enhance reaction rates and yields by facilitating the transfer of reactants between different phases (e.g., an aqueous phase containing the base and an organic phase containing the nucleoside and alkylating agent). nih.gov

Continuous extraction methods for purification can also be implemented to improve the efficiency and scalability of the process, particularly in large-scale industrial synthesis. researchgate.net The theoretical yield of a final oligonucleotide is highly dependent on the efficiency of each coupling step during synthesis; even a small decrease in efficiency per step results in a significant reduction in the final product. trilinkbiotech.com

Table 1: Comparison of Synthetic Strategies for 2'-O-Alkylation

| Strategy | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|

| Anhydro-Nucleoside Ring Opening | 2,2'-Anhydro-adenosine, Aluminum 2-methoxyethoxide or Tris-(2-methoxyethyl)borate researchgate.netacs.org | High regioselectivity for the 2'-position. | Requires synthesis of the anhydro-nucleoside precursor. |

| Direct Alkylation with Catalyst | Stannous chloride (SnCl₂), 2-methoxyethyl halide, Base nih.gov | Utilizes readily available adenosine. | Requires careful control of reaction conditions to maintain selectivity. |

| Chemo-enzymatic Conversion | Adenosine deaminase, Purine Nucleoside Phosphorylase nih.govsemanticscholar.org | High specificity in base transformations, avoids protecting groups on the base. | Requires specific enzymes and biocompatible reaction conditions. |

Derivatization of 2'-O-(2-Methoxyethyl)adenosine for Oligonucleotide Synthesis Building Blocks

Once synthesized, 2'-O-(2-methoxyethyl)adenosine must be chemically modified into a phosphoramidite (B1245037) building block to be used in automated solid-phase oligonucleotide synthesis. atdbio.com This involves a two-step process of protecting reactive functional groups and then introducing the phosphoramidite moiety.

To prevent unwanted side reactions during oligonucleotide synthesis, reactive functional groups on the nucleoside must be temporarily blocked with protecting groups. acs.org

5'-Hydroxyl Group: The 5'-hydroxyl group of the ribose is protected with an acid-labile 4,4'-dimethoxytrityl (DMTr) group. acs.org This group serves two purposes: it protects the 5'-OH during the phosphitylation reaction and subsequent coupling steps, and its removal with a mild acid (detritylation) in each cycle of solid-phase synthesis provides a free 5'-hydroxyl for the next coupling reaction. atdbio.com

N⁶-Amino Group of Adenine: The exocyclic amino group on the adenine base is protected to prevent it from reacting during the phosphitylation and coupling steps. A commonly used protecting group for adenine is the benzoyl (Bz) group. This group is stable throughout the synthesis cycles but can be readily removed during the final deprotection step, typically using aqueous ammonia. metkinenchemistry.com

The final step in creating the building block is the phosphitylation of the 3'-hydroxyl group of the fully protected nucleoside. nih.gov This reaction converts the nucleoside into a nucleoside phosphoramidite, the key monomer used in solid-phase synthesis. thermofisher.com

The reaction is typically carried out by treating the 5'-O-DMTr, N⁶-Bz protected 2'-O-(2-methoxyethyl)adenosine with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. atdbio.comnih.gov The reaction is performed in an anhydrous solvent in the presence of a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylimidazole. atdbio.com The resulting 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite is the final, stable building block that can be used in automated DNA/RNA synthesizers. metkinenchemistry.com

Table 2: Key Derivatization Steps for Phosphoramidite Synthesis

| Step | Target Functional Group | Reagent(s) | Purpose |

|---|---|---|---|

| Tritylation | 5'-Hydroxyl | 4,4'-Dimethoxytrityl chloride (DMTr-Cl), Pyridine acs.org | Protects the 5'-OH during synthesis; allows for controlled chain elongation. |

| Base Protection | N⁶-Amino (Adenine) | Benzoyl chloride (Bz-Cl) | Prevents side reactions on the nucleobase. |

| Phosphitylation | 3'-Hydroxyl | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA atdbio.comnih.gov | Introduces the reactive phosphorus group for internucleotide bond formation. |

Synthesis of N6-Benzoyl-2'-O-(2-Methoxyethyl)adenosine and Related Analogs

The synthesis of N6-Benzoyl-2'-O-(2-Methoxyethyl)adenosine is a key step in the preparation of phosphoramidite monomers for oligonucleotide synthesis. The benzoyl group serves as a protecting group for the exocyclic amine of adenosine during the automated chemical synthesis of DNA and RNA. A common and effective method for the selective N6-benzoylation of adenosine analogs is the transient protection strategy.

This process typically begins with the per-silylation of the hydroxyl groups of the sugar moiety. In a representative procedure, 2'-O-(2-Methoxyethyl)adenosine is treated with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like pyridine. This reaction transiently protects the 3'- and 5'-hydroxyl groups as trimethylsilyl ethers.

Following the silylation, benzoyl chloride (BzCl) is introduced into the reaction mixture. The benzoyl chloride preferentially reacts with the exocyclic N6-amino group of the adenine base. The silyl protecting groups on the sugar hydroxyls are then removed during the aqueous workup, yielding the desired N6-Benzoyl-2'-O-(2-Methoxyethyl)adenosine. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high selectivity and yield.

A general reaction scheme for this transformation is depicted below:

Reaction Scheme for N6-Benzoylation| Reactant | Reagents | Product |

|---|

This method of transient protection is widely applicable to various nucleoside analogs, providing a reliable route to N-acylated products. researchgate.netgoogle.com The resulting N6-Benzoyl-2'-O-(2-Methoxyethyl)adenosine is a stable compound that can be further modified, for example, by the addition of a dimethoxytrityl (DMT) group at the 5'-position and subsequent phosphitylation at the 3'-position to generate the corresponding phosphoramidite building block for oligonucleotide synthesis.

Generation of 2'-O-(2-Methoxyethyl)purine Derivatives

The introduction of the 2-methoxyethyl group at the 2'-hydroxyl position of purine nucleosides is a critical modification that confers desirable properties to oligonucleotides, including increased nuclease resistance and enhanced binding affinity to complementary RNA strands. The direct and selective 2'-O-alkylation of purine ribonucleosides is a challenging but essential transformation.

One effective method for the synthesis of 2'-O-(2-methoxyethyl)purine derivatives involves the use of 1-methanesulfonyloxy-2-methoxyethane (MOE-OMs) as the alkylating agent. The reaction is typically carried out in the presence of a strong base to deprotonate the hydroxyl groups of the sugar moiety, facilitating the nucleophilic attack on the alkylating agent.

The choice of base and solvent system significantly influences the regioselectivity and yield of the 2'-O-alkylation. For instance, the use of sodium hydride (NaH) in N,N-dimethylformamide (DMF) has been reported for the selective 2'-O-alkylation of adenosine and 2-aminoadenosine. However, improved yields have been achieved by conducting the alkylation in dimethylsulfoxide (DMSO) with bases such as potassium tert-butoxide (t-BuOK) or a combination of NaH and potassium hydroxide (KOH).

The general procedure involves the initial formation of the sodium salt of the purine ribonucleoside by treatment with NaH. This is followed by the addition of MOE-OMs in DMSO, with mild heating to promote the reaction. An additional alkylation step with KOH can be employed to react with any remaining starting material. The desired 2'-O-(2-methoxyethyl)purine derivative is then isolated and purified, typically by column chromatography.

The table below summarizes the yields of 2'-O-MOE purine derivatives obtained through this methodology.

Table 1: Synthesis of 2'-O-(2-Methoxyethyl)purine Derivatives

| Starting Material | Alkylating Agent | Base(s) | Solvent | Product | Isolated Yield (%) |

|---|---|---|---|---|---|

| Adenosine | MOE-OMs | NaH/LiBr, KOH | DMF/DMSO | 2'-O-(2-Methoxyethyl)adenosine | 47 |

This synthetic route provides an efficient means to produce 2'-O-(2-methoxyethyl) modified purine nucleosides, which are crucial precursors for the synthesis of second-generation antisense oligonucleotides.

Structural and Conformational Analysis of 2 O 2 Methoxyethyl Modified Nucleic Acids

Impact of 2'-O-(2-Methoxyethyl) Modification on Ribose Pucker Conformation

The conformation of the ribose sugar ring, known as the sugar pucker, is a critical determinant of nucleic acid structure. The 2'-O-MOE modification has a pronounced effect on this aspect.

The 2'-O-MOE modification strongly favors a C3'-endo (North) conformation of the sugar pucker. oup.comresearchgate.net This is in contrast to unmodified deoxyribonucleosides which typically prefer a C2'-endo (South) pucker. oup.com The presence of the bulky 2'-O-methoxyethyl group "locks" the sugar into the C3'-endo conformation. oup.comnih.govnih.govumn.edu This pre-organization of the sugar pucker is a key factor in the enhanced binding affinity of MOE-modified oligonucleotides. oup.com In natural RNA, the 2'-hydroxyl group already biases the sugar towards a C3'-endo pucker, which contributes to the formation of A-form helices. oup.comresearchgate.net The 2'-O-MOE modification further reinforces this preference.

The preference for the C3'-endo pucker significantly influences the local conformation and the energetic landscape of the nucleic acid. The 2'-O-MOE side chain itself is relatively rigid. nih.govnih.govumn.edu This rigidity, coupled with the locked sugar pucker, reduces the conformational flexibility of the single-stranded oligonucleotide. oup.com This "pre-organization" means that less of an entropic penalty is paid upon duplex formation, contributing to the increased thermodynamic stability of duplexes containing 2'-O-MOE modifications. oup.com The side chain often adopts a conformation where a gauche interaction between the oxygen atoms around the O-C-C-O torsion is observed, which may have a stabilizing effect. researchgate.net

Influence on Duplex and Higher-Order Nucleic Acid Structures

A direct consequence of the C3'-endo sugar pucker preference is the adoption of an A-form helical geometry in duplexes containing 2'-O-MOE modifications. oup.comnih.govnih.govumn.edu This is similar to the geometry of RNA:RNA duplexes. oup.com The A-form geometry is characterized by a wider, more compact helical structure compared to the B-form typically seen in DNA. This A-form structure allows for more favorable base stacking interactions, which further contributes to the stability of the duplex. oup.com Studies have shown that duplexes with 2'-O-MOE modifications maintain a stable A-form geometry. oup.comnih.govnih.govumn.edu

Below is a table summarizing the key structural parameters of A-form and B-form helices:

| Feature | A-Form Helix | B-Form Helix |

| Sugar Pucker | C3'-endo | C2'-endo |

| Glycosidic Bond | Anti | Anti |

| Major Groove | Narrow and deep | Wide and deep |

| Minor Groove | Wide and shallow | Narrow and deep |

| Helical Diameter | ~26 Å | ~20 Å |

Molecular dynamics (MD) simulations have been instrumental in elucidating the structural and dynamic properties of 2'-O-MOE-modified nucleic acids. oup.comnih.govnih.govumn.edu These computational studies have confirmed that duplexes containing these modifications consistently adopt and maintain an A-form conformation. oup.comnih.govnih.govumn.edu For instance, nanosecond-scale MD simulations of a 2'-O-MOE-modified duplex showed that it remained in a stable A-form throughout the simulation, with an average root-mean-square deviation (RMSD) of 2.0 Å from the canonical A-form structure. oup.comnih.govnih.govumn.edu These simulations have also provided insights into the preferred conformations of the 2'-O-methoxyethyl side chain itself, revealing a relatively rigid structure. nih.govnih.govumn.edu

Comparative Conformational Studies with Other 2'-Modified Nucleosides

The modification of the 2'-position of the ribose sugar in nucleosides has a profound impact on the conformational properties and thermal stability of the resulting oligonucleotides. The 2'-O-(2-methoxyethyl) group, along with other modifications like 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F), has been extensively studied to understand its influence on duplex stability.

Research has consistently shown that these 2'-substituents increase the thermal stability (Tm) of nucleic acid duplexes. This stabilization is largely attributed to the substituent's effect on the sugar pucker. The 2'-O-alkoxy modifications, including 2'-MOE and 2'-OMe, tend to favor a C3'-endo sugar conformation, which is characteristic of an A-form helix, the preferred helical geometry for RNA duplexes. mdpi.comnih.gov This pre-organization of the sugar into an A-form-like pucker reduces the entropic penalty of duplex formation, thereby increasing its stability.

Comparative studies have established a general trend in the stabilizing effects of these modifications. The 2'-fluoro modification is generally considered the most stabilizing among the common 2'-substituents. trilinkbiotech.com Following the 2'-fluoro group, 2'-O-alkyl modifications also enhance duplex stability, with the size of the alkyl group playing a role; smaller substituents typically lead to greater stability. trilinkbiotech.com

While both 2'-MOE and 2'-OMe modifications increase duplex stability, the longer and more flexible methoxyethyl side chain of the 2'-MOE group can have distinct effects compared to the smaller methyl group of 2'-OMe. Molecular dynamics simulations have shown that the MOE side chain itself adopts a relatively rigid geometry. nih.gov In studies comparing the effectiveness of antisense oligonucleotides, those containing 2'-MOE modifications have been observed to provide more consistent knockdown of target gene expression compared to their 2'-OMe counterparts. nih.gov

The order of duplex stability is generally observed as follows: RNA modified with 2'-OMe forms more stable duplexes than unmodified RNA, which in turn forms more stable duplexes than DNA:RNA hybrids, with DNA:DNA duplexes being the least stable. trilinkbiotech.com The introduction of 2'-O-methyl groups into a phosphorothioate-modified oligonucleotide has been shown to result in a higher melting temperature of the duplex with RNA compared to the unmodified phosphorothioate (B77711) version. nih.gov

| 2'-Modification | Effect on Duplex Stability (Tm) | Sugar Pucker Preference | Key Findings |

|---|---|---|---|

| 2'-O-(2-Methoxyethyl) (MOE) | Increases Tm | C3'-endo (A-form like) | Provides consistent knockdown of target genes; side chain has a fairly rigid geometry. nih.govnih.gov |

| 2'-O-Methyl (OMe) | Increases Tm | C3'-endo (A-form like) | Stabilizes A-type helical regions; smaller substituent compared to MOE. mdpi.comtrilinkbiotech.com |

| 2'-Fluoro (F) | Most stabilizing among common 2'-modifications | C3'-endo (A-form like) | Enhances thermostability of DNA-DNA duplexes significantly per insertion. trilinkbiotech.com |

Stereochemical Investigations of 2'-O-(2-Methoxyethyl) and 3'-O-isomers

The synthesis of 2'-O-(2-methoxyethyl)adenosine can also lead to the formation of its 3'-O-isomer. The investigation of the stereochemistry of these isomers is essential for understanding their conformational properties and ensuring the desired biological activity of the modified oligonucleotides.

This observation is significant as it implies that the conformational preferences, such as the sugar pucker, are likely to be similar for both isomers. As previously noted, 2'-O-alkyl modifications tend to induce a C3'-endo sugar pucker. The similarity in the CD spectra of the 2'- and 3'-isomers suggests that the 3'-O-methoxyethyl modification may also favor a C3'-endo conformation, similar to its 2'-counterpart.

While detailed comparative Nuclear Magnetic Resonance (NMR) data for the 2'- and 3'-O-methoxyethyladenosine isomers is not extensively available in the literature, the existing spectroscopic evidence points towards a high degree of conformational similarity.

| Isomer | Spectroscopic Data (Circular Dichroism) | Inferred Spatial Arrangement | Inferred Sugar Pucker |

|---|---|---|---|

| 2'-O-(2-Methoxyethyl)adenosine | Practically identical to the 3'-isomer | Similar to the 3'-isomer | Predominantly C3'-endo |

| 3'-O-(2-Methoxyethyl)adenosine | Practically identical to the 2'-isomer | Similar to the 2'-isomer | Likely predominantly C3'-endo |

Biophysical Interactions and Cellular Processing of 2 O 2 Methoxyethyl Adenosine

Substrate Specificity of Nucleotide Salvage Pathway Enzymes

The interaction of 2'-O-(2-Methoxyethyl)adenosine and related 2'-O-MOE nucleosides with enzymes of the nucleotide salvage pathway is a key determinant of their metabolic fate. Research has focused on understanding whether these modified nucleosides can be phosphorylated by cellular kinases, a prerequisite for their potential integration into nucleic acids. oup.comnih.gov

Studies utilizing liquid chromatography/tandem mass spectrometry have shown that key enzymes in the nucleotide salvage pathway exhibit poor reactivity toward 2'-O-MOE nucleoside analogs. oup.comnih.gov Specifically, deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK1) display minimal activity with these substrates. oup.comoup.comnih.gov In controlled enzymatic assays, dCK and TK1 were incubated with various 2'-O-MOE nucleosides. The results indicated a significant lack of phosphorylation for these modified compounds. oup.com In stark contrast, 2'-fluoro (2'-F) nucleosides were efficiently phosphorylated to their monophosphate forms by the same enzymes under identical conditions, highlighting the substrate specificity of dCK and TK1 and their inability to process the bulkier 2'-O-MOE group. oup.comoup.comnih.gov

Table 1: Kinase Reactivity with 2'-Modified Nucleosides

| Nucleoside Analog | Kinase | Reactivity/Phosphorylation |

|---|---|---|

| 2'-O-(2-Methoxyethyl)adenosine | dCK | Poor |

| 2'-O-MOE Nucleosides (general) | dCK, TK1 | Poor/Minimal |

| 2'-Fluoro (2'-F) Nucleosides | dCK, TK1 | Efficient |

The inability of dCK and TK1 to effectively phosphorylate 2'-O-MOE nucleosides serves as a major barrier to their bioactivation. oup.comoup.com The formation of the corresponding 5'-monophosphate is severely restricted, which consequently prevents the subsequent phosphorylation steps required to form the active 5'-triphosphate. oup.comoup.com Since nucleoside triphosphates are the exclusive substrates for DNA and RNA polymerases, the limited activity of these salvage kinases on 2'-O-MOE nucleosides effectively prevents their conversion into a form that can be utilized for nucleic acid synthesis. oup.comoup.com This lack of phosphorylation is the primary mechanistic reason for the low potential of 2'-O-MOE nucleosides to be incorporated into the cellular genome. oup.comnih.gov

Cellular Incorporation Studies of 2'-O-(2-Methoxyethyl)nucleosides

To confirm the implications of the poor kinase reactivity, studies have directly investigated the incorporation of 2'-O-MOE nucleosides into the DNA and RNA of human cells. oup.comnih.gov

In studies conducted with human lymphoblastoid TK6 cells, which are proficient in DNA damage response, cells were treated with 2'-O-MOE nucleosides. oup.com Subsequent analysis of the genomic DNA and total RNA extracted from these cells showed no detectable incorporation of the 2'-O-MOE analogs. oup.comnih.gov This finding held true even at high concentrations of the modified nucleosides. oup.com In contrast, parallel experiments with 2'-F nucleosides resulted in their ready incorporation into both cellular DNA and RNA, confirming that the experimental system was capable of detecting such events. oup.comoup.comnih.gov

Table 2: Cellular Incorporation of 2'-Modified Nucleosides in TK6 Cells

| Compound | Incorporation into DNA | Incorporation into RNA |

|---|---|---|

| 2'-O-MOE Nucleosides | Not Detected | Not Detected |

| 2'-Fluoro (2'-F) Nucleosides | Detected | Detected |

The primary mechanistic barrier preventing the genomic integration of 2'-O-MOE nucleosides is the failure of the nucleotide salvage pathway to convert them into their 5'-triphosphate forms. oup.comoup.com The initial phosphorylation to a monophosphate by kinases like dCK and TK1 is the critical rate-limiting step that does not occur efficiently. oup.comoup.comnih.gov Without the triphosphate substrate, cellular DNA and RNA polymerases cannot recognize or incorporate the modified nucleoside into a growing nucleic acid chain. oup.com The steric bulk of the 2'-O-methoxyethyl group is likely responsible for the inability of the kinase enzymes to accept these analogs as substrates, in contrast to the much smaller 2'-fluoro modification. oup.com

Nuclease Resistance Mechanisms Conferred by 2'-O-(2-Methoxyethyl) Modification

A key pharmacological reason for using the 2'-O-MOE modification in therapeutic oligonucleotides is the enhanced stability and resistance to nuclease degradation it provides. biosearchtech.comresearchgate.netoup.com Nucleases are enzymes that break down nucleic acids, and resistance to their activity is essential for the effectiveness of oligonucleotide-based therapies. biosearchtech.com

The 2'-O-MOE group protects oligonucleotides from nuclease-mediated degradation by replacing the nucleophilic 2'-hydroxyl group found in natural RNA. biosearchtech.com This modification substantially increases the metabolic stability of the oligonucleotide in biological fluids and tissues. nih.govnih.gov Furthermore, the 2'-O-MOE modification forces the ribose sugar to adopt a C3'-endo conformation, which is characteristic of A-form RNA helices. oup.comnih.gov This structural pre-organization enhances the binding affinity of the oligonucleotide for its target RNA and contributes to its resistance against enzymatic cleavage. biosearchtech.comnih.gov The combination of steric hindrance at the 2' position and the adoption of a stable, RNA-like conformation makes oligonucleotides containing 2'-O-(2-Methoxyethyl)adenosine and other 2'-O-MOE nucleosides highly resistant to degradation by a wide range of cellular nucleases. nih.govrsc.orgresearchgate.net

Enhanced Stability Against Exonucleases and Endonucleases

A critical challenge for the therapeutic use of oligonucleotides is their rapid degradation by cellular nucleases. The 2'-O-(2-Methoxyethyl) (2'-MOE) modification at the ribose sugar of adenosine (B11128) significantly enhances its resistance to both exonucleases and endonucleases. biosearchtech.commicrosynth.com This increased stability is a key attribute that contributes to the improved in vivo performance of ASOs containing this modification. biosearchtech.com

The protective mechanism of the 2'-MOE group stems from its replacement of the nucleophilic 2'-hydroxyl group present in natural RNA. biosearchtech.com This substitution sterically hinders the approach of nuclease enzymes, which would otherwise catalyze the cleavage of the phosphodiester backbone. Studies have demonstrated the superior stability of 2'-MOE-modified oligonucleotides when compared to their unmodified RNA and even 2'-O-methyl (2'-OMe) modified counterparts. biosearchtech.comnih.gov This enhanced resistance to nuclease degradation is essential for the efficacy of oligonucleotide-based therapies. biosearchtech.com

The stability of oligonucleotides containing 2'-O-modifications has been evaluated in various biological media. For instance, 2'-O-methyl RNA oligonucleotides have shown significant stability in 10% fetal bovine serum over several hours, a stark contrast to unmodified RNA which is completely degraded. nih.gov This inherent resistance to enzymatic degradation is a hallmark of 2'-modified nucleosides, including 2'-O-(2-Methoxyethyl)adenosine.

| Oligonucleotide Modification | Relative Stability Against Nucleases | Key Structural Feature |

|---|---|---|

| Unmodified RNA | Low | Presence of a reactive 2'-hydroxyl group |

| 2'-O-Methyl (2'-OMe) | Moderate | Methyl group at the 2'-position |

| 2'-O-(2-Methoxyethyl) (2'-MOE) | High | Methoxyethyl group at the 2'-position providing steric hindrance |

Role in Maintaining Oligonucleotide Integrity in Biological Systems

The enhanced stability conferred by the 2'-O-(2-Methoxyethyl)adenosine modification is instrumental in maintaining the structural and functional integrity of oligonucleotides within biological systems. biosearchtech.com For antisense oligonucleotides to exert their therapeutic effect, they must remain intact to hybridize with their target messenger RNA (mRNA). Nuclease-mediated degradation would otherwise truncate the oligonucleotide, compromising its binding affinity and specificity. biosearchtech.com

By resisting degradation, 2'-MOE modified oligonucleotides can persist in tissues for longer periods, leading to a more sustained therapeutic effect. microsynth.com This prolonged half-life is a significant advantage for clinical applications. The 2'-MOE modification is a key component of 'gapmer' ASO designs, where a central block of unmodified DNA (which is a substrate for RNase H) is flanked by wings of 2'-MOE modified nucleosides. microsynth.comnih.gov These wings protect the internal DNA gap from exonuclease degradation, ensuring the integrity of the ASO until it reaches its target. microsynth.com

Furthermore, the 2'-MOE modification contributes to increased binding affinity for complementary RNA targets. biosearchtech.comidtdna.com This is attributed to the 3'-endo pucker conformation of the ribose sugar, which is favored by the 2'-MOE group and is characteristic of A-form RNA duplexes. biosearchtech.com This enhanced affinity, coupled with high nuclease resistance, ensures that the oligonucleotide can effectively engage with its target and maintain its integrity to elicit the desired biological response.

Transport and Extracellular Release of Modified Nucleosides

Fate of Modified Nucleosides Following RNA Degradation

While oligonucleotides containing 2'-O-(2-Methoxyethyl)adenosine are significantly more stable, they are not completely immune to degradation over time. nih.gov The metabolic breakdown of these therapeutic agents can lead to the release of their constituent modified nucleosides. A crucial aspect of their safety and cellular impact is the subsequent fate of these liberated nucleosides.

Research has shown that 2'-O-MOE nucleoside analogs, including 2'-O-(2-Methoxyethyl)adenosine, are poor substrates for the enzymes of the nucleotide salvage pathway. nih.gov Specifically, enzymes like deoxycytidine kinase (dCK) and thymidine kinase (TK1) exhibit low reactivity towards these modified nucleosides. nih.gov This is in contrast to other modified nucleosides, such as 2'-fluoro (2'-F) nucleosides, which are efficiently phosphorylated to their monophosphate forms by these kinases. nih.gov

The inability of cellular kinases to efficiently phosphorylate 2'-O-MOE nucleosides significantly reduces the likelihood of their incorporation into cellular DNA and RNA. nih.gov This is a critical safety feature, as the integration of modified nucleosides into the genetic material could have unforeseen consequences. Therefore, following the slow degradation of 2'-MOE modified oligonucleotides, the resulting 2'-O-(2-Methoxyethyl)adenosine is unlikely to be recycled into new nucleic acids.

| Modified Nucleoside | Substrate for Deoxycytidine Kinase (dCK) and Thymidine Kinase (TK1) | Incorporation into Cellular DNA/RNA |

|---|---|---|

| 2'-O-(2-Methoxyethyl) (2'-MOE) | Poor | Not detected |

| 2'-Fluoro (2'-F) | Efficient | Detected |

Role of Equilibrative Nucleoside Transporters (ENTs) in Export

Following their liberation from RNA degradation, modified nucleosides are actively transported out of the cell into the extracellular space. This export process is mediated by a family of proteins known as Equilibrative Nucleoside Transporters (ENTs). nih.govnih.gov In humans, there are four members of this family: ENT1, ENT2, ENT3, and ENT4. wikipedia.org ENT1 and ENT2 are primarily located on the plasma membrane and are responsible for the bidirectional transport of a wide range of purine (B94841) and pyrimidine nucleosides. nih.govwikipedia.org

Studies have demonstrated that RNA-derived modified nucleosides are exported from the cytosol through ENT1 and ENT2. nih.govnih.gov Pharmacological inhibition or genetic deletion of these transporters leads to a significant accumulation of modified nucleosides within the cell. nih.govnih.gov While both transporters are involved in this process, ENT1 appears to have a higher preference for certain modified nucleosides compared to ENT2. nih.govnih.gov

However, the transport efficiency of ENTs can be influenced by the size and structure of the modification on the nucleoside. Bulky modifications at the N6 or C2 position of the purine base can hinder the passage of the nucleoside through the transporter. nih.gov While the specific transport kinetics of 2'-O-(2-Methoxyethyl)adenosine by ENTs have not been detailed in the provided context, the general mechanism for the export of modified nucleosides from the cell is well-established to involve these transporters. The export of these molecules is a crucial step in their clearance from the cellular environment.

Mechanistic Insights into Polymerase Interaction and Nucleic Acid Synthesis with 2 O 2 Methoxyethyl Analogs

Steric Gate Control in Enzymatic Synthesis of 2'-O-(2-Methoxyethyl)-RNA

The primary mechanism by which polymerases discriminate between ribonucleotides (NTPs) and deoxynucleotides (dNTPs) involves a "steric gate" within the enzyme's active site. This gate typically consists of one or more bulky amino acid residues that clash with the 2'-hydroxyl group of an incoming NTP, thereby favoring the binding of dNTPs. In the context of synthesizing modified RNA, this same steric gate poses a significant obstacle to the incorporation of nucleotides with bulky 2'-substituents like the MOE group. foxchase.orgnih.govspringernature.com

Recent research has identified a novel two-residue steric control gate located in the nascent strand of an archaeal DNA polymerase. foxchase.orgnih.gov This gate functions to control the synthesis of 2'-modified RNA. When the polymerase encounters a template nucleotide that would pair with an incoming 2'-O-methyl (2'OMe) or the even bulkier 2'-O-methoxyethyl (MOE) NTP, these two residues on the newly synthesized strand create a steric barrier that restricts the polymerase's ability to accommodate the modified nucleotide. foxchase.org This steric exclusion is a critical factor limiting the enzymatic production of MOE-RNA, a modification that has been successfully utilized in several FDA-approved antisense oligonucleotide (ASO) drugs. nih.gov The enzymatic synthesis of MOE-RNA was previously considered elusive due to this steric hindrance. springernature.comnih.gov

Engineered Polymerases for Modified Nucleoside Triphosphate Incorporation

To overcome the limitations imposed by the steric gate, scientists have focused on protein engineering to create mutant polymerases with altered active sites. The discovery of the two-residue nascent-strand steric gate provided a specific target for such engineering efforts. foxchase.orgnih.gov By mutating these gatekeeper residues to amino acids with smaller side chains, the steric bulk within the polymerase active site is reduced. foxchase.org

This modification "unlocks" the enzyme's ability to efficiently synthesize 2'-modified RNA oligomers. nih.gov Researchers have successfully engineered a mutant of an archaeal DNA polymerase, which already possessed a latent RNA polymerase activity, to efficiently incorporate 2'-O-(2-methoxyethyl)nucleoside triphosphates (MOE-NTPs). foxchase.orgnih.gov This engineered enzyme, referred to as "2M" polymerase, facilitates the templated synthesis of long MOE-RNA oligomers, reaching lengths of up to 750 nucleotides. nih.gov The development of these engineered polymerases is a significant breakthrough, as the necessary MOE-NTPs were not commercially available and required the development of a new synthetic route for their production. nih.gov This has opened the door for the enzymatic synthesis and broader exploration of MOE-RNA in fields like directed evolution and nanotechnology. nih.gov

Table 1: Engineered Polymerase for 2'-O-(2-Methoxyethyl)-RNA Synthesis

| Polymerase Origin | Key Feature | Modification Target | Resulting Capability | Reference |

|---|

Fidelity and Efficiency of Nucleic Acid Polymerization with 2'-O-(2-Methoxyethyl) Analogs

The fidelity of a DNA or RNA polymerase refers to its ability to accurately insert the correct nucleotide as dictated by the template strand during nucleic acid synthesis. nih.gov It is a crucial parameter for any polymerase, especially those used for creating synthetic genetic polymers. The efficiency of incorporation, often expressed as a specificity constant, is also critical. For modified nucleotides, both fidelity and efficiency can be compromised.

Studies on the cellular fate of 2'-O-MOE nucleoside analogs show that they are poor substrates for the enzymes in the nucleotide salvage pathway, such as deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK1). nih.gov This means they are not efficiently phosphorylated to their triphosphate forms, which are the actual substrates for polymerases. nih.govoup.com Consequently, when introduced to cells, 2'-O-MOE nucleosides show minimal incorporation into cellular DNA and RNA. nih.govoup.com

However, when the pre-synthesized MOE-NTPs are provided along with an engineered polymerase, the efficiency of incorporation is dramatically improved. foxchase.orgnih.gov The engineered "2M" polymerase demonstrates the ability to synthesize long stretches of MOE-RNA, indicating a high level of processivity and efficiency with these modified substrates. foxchase.org While specific quantitative data on the error rate (fidelity) of these engineered polymerases during MOE-RNA synthesis is still emerging, their ability to generate functional molecules like mixed 2'OMe-/MOE-RNA aptamers with high affinity for targets such as Vascular Endothelial Growth Factor (VEGF) suggests that the fidelity is sufficient for these applications. foxchase.orgnih.gov The difference between low- and high-fidelity polymerases often relates to the efficiency of inserting the correct nucleotide rather than the incorrect one. nih.gov The engineering of the steric gate appears to have successfully improved this efficiency for MOE-NTPs.

Table 2: Cellular Incorporation and Enzymatic Synthesis of 2'-O-MOE Analogs

| Analog Form | System | Key Enzymes / Polymerase | Result | Reference |

|---|---|---|---|---|

| 2'-O-MOE Nucleosides | Human Lymphoblastoid TK6 Cells | Deoxycytidine kinase (dCK), Thymidine kinase (TK1) | Poor phosphorylation; No detectable incorporation into DNA/RNA | nih.gov |

Analytical Methodologies for 2 O 2 Methoxyethyl Adenosine and Its Derivatives

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of 2'-O-(2-Methoxyethyl)adenosine and its metabolites or derivatives in complex biological matrices. nih.govnih.govmdpi.com This methodology combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The analysis of nucleosides and their derivatives by LC-MS/MS often involves hydrophilic interaction chromatography (HILIC) or reversed-phase (RP) chromatography. mdpi.com For adenosine (B11128), a polar molecule, HILIC separation has been shown to be effective. mdpi.com In tandem mass spectrometry, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. For adenosine, the transition of the precursor ion at m/z 268 to a product ion at m/z 136 (corresponding to the adenine (B156593) base) is typically monitored for quantification. mdpi.commdpi.com

A validated LC-MS/MS method for the simultaneous measurement of adenosine, guanosine, and inosine (B1671953) nucleotides in human cells provides a framework for the type of validation that would be applied to 2'-O-(2-Methoxyethyl)adenosine. nih.govnih.gov This includes establishing linearity, precision, and accuracy. nih.govnih.gov For instance, a method for quantifying adenosine and related nucleotides was linear across a range of 10–2000 pmol/sample, with both intra- and inter-assay precision (%CV) being below 16% and accuracy (%deviation) within ±15%. nih.govnih.gov Similar parameters would be established for assays quantifying 2'-O-(2-Methoxyethyl)adenosine.

Sample preparation for oligonucleotides containing the 2'-O-(2-Methoxyethyl) modification may involve solid-phase extraction followed by enzymatic digestion to release the constituent nucleosides prior to LC-MS/MS analysis. nih.govnih.gov The analysis of intact modified oligonucleotides is also feasible, often using ion-pair reversed-phase chromatography coupled with high-resolution mass spectrometry. rsc.org

Table 1: LC-MS/MS Method Parameters for Nucleoside Quantification (Based on Adenosine Analysis)

| Parameter | Description | Example Value (for Adenosine) | Reference |

|---|---|---|---|

| Linearity Range | The concentration range over which the assay is accurate and precise. | 10–2000 pmol/sample | nih.govnih.gov |

| Intra-assay Precision (%CV) | The precision of the assay within a single analytical run. | 1.7% to 16% | nih.govnih.gov |

| Inter-assay Precision (%CV) | The precision of the assay between different analytical runs. | 1.7% to 16% | nih.govnih.gov |

| Accuracy (% Deviation) | The closeness of the measured value to the true value. | -11.5% to 14.7% | nih.govnih.gov |

| MS/MS Transition | The precursor and product ion mass-to-charge ratios (m/z) monitored. | m/z 268 → 136 | mdpi.com |

Spectroscopic Characterization Techniques (e.g., Circular Dichroism) for Conformational Studies

Spectroscopic techniques are indispensable for studying the three-dimensional structure of modified oligonucleotides. Circular Dichroism (CD) spectroscopy is particularly valuable for investigating the conformational properties of oligonucleotides containing 2'-O-(2-Methoxyethyl)adenosine. nih.gov CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the molecule, including the helical structure of nucleic acids.

The 2'-O-(2-Methoxyethyl) modification is known to favor an N-type sugar conformation, which pre-organizes the oligonucleotide strand for binding to complementary RNA. nih.gov This conformational preference promotes the formation of A-form duplexes when hybridized with RNA targets. nih.govnih.gov CD spectroscopy can readily distinguish between different helical forms. A-form helices, characteristic of RNA-DNA and RNA-RNA duplexes, typically exhibit a strong positive CD band around 260-270 nm and a negative band around 210 nm. In contrast, B-form DNA helices show a positive band near 275 nm and a negative band near 245 nm.

Studies on oligonucleotides modified with similar 2'-O-alkyl groups, such as 2'-O-methyl, have demonstrated that these modifications induce A-form helical structures when hybridized to RNA. nih.gov The CD spectra of these duplexes show the characteristic features of an A-form helix. nih.gov Furthermore, CD melting studies, where the CD signal at a specific wavelength is monitored as a function of temperature, can be used to determine the thermal stability (melting temperature, Tₘ) of the duplexes. The incorporation of 2'-O-(2-Methoxyethyl) modifications generally leads to a significant increase in the thermal stability of the duplex compared to unmodified DNA.RNA duplexes.

Table 2: Conformational Insights from Circular Dichroism of 2'-O-Alkoxyethyl Modified Oligonucleotides

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Helical Conformation | Duplexes with RNA targets adopt an A-form helix. | The 2'-O-(2-Methoxyethyl) group promotes a pre-organized N-type sugar pucker, favoring the A-form geometry required for efficient RNA binding. | nih.govnih.gov |

| CD Spectrum Signature | Strong positive peak around 260-270 nm. | Confirms the presence of an A-form duplex. | nih.gov |

| Thermal Stability (Tₘ) | Increased melting temperature compared to unmodified DNA:RNA duplexes. | Indicates stronger binding affinity to the RNA target. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of 2'-O-(2-Methoxyethyl)adenosine and its corresponding oligonucleotides, as well as for monitoring their degradation over time. nih.govumich.edu The method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For purity analysis of the final oligonucleotide product, ion-pair reversed-phase HPLC (IP-RP-HPLC) is commonly used. This method allows for the separation of the full-length oligonucleotide from shorter failure sequences or other impurities generated during chemical synthesis. rsc.org The analysis provides a quantitative measure of the purity of the active pharmaceutical ingredient.

HPLC is also employed to analyze the degradation of adenosine and its derivatives. researchgate.netresearchgate.net A typical degradation product of adenosine is adenine, resulting from the cleavage of the β-glycosidic bond. nih.gov Stability studies often use HPLC to quantify the decrease of the parent compound and the increase of degradation products under various stress conditions (e.g., changes in pH and temperature). A validated HPLC method for adenosine and its degradation product adenine used a reversed-phase C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.gov Similar methods can be developed and validated for 2'-O-(2-Methoxyethyl)adenosine to assess its stability. nih.gov

Furthermore, HPLC is used in base composition analysis, where the oligonucleotide is enzymatically digested into its constituent nucleosides. umich.edu The resulting mixture is then separated by reversed-phase HPLC, and the peaks are quantified to confirm the correct ratio of standard and modified nucleosides, verifying the integrity of the oligonucleotide. umich.edu

Table 3: Representative HPLC Conditions for Nucleoside and Oligonucleotide Analysis

| Analysis Type | Column | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| Purity/Degradation of Adenosine | Reversed-Phase C18 | 20 mM Ammonium Acetate (pH 6.0) with 5% Acetonitrile | UV | nih.gov |

| Oligonucleotide Purification | Waters XBridge OST C18 (preparative) | Gradient of Methanol in 0.1 M Triethylammonium Acetate | UV | rsc.org |

| Oligonucleotide Analysis | Waters Acquity OST C18 (analytical) | Gradient of Methanol in 0.4 M HFIP, 15 mM Triethylamine | UV/MS | rsc.org |

Compound List

Applications in Advanced Nucleic Acid Research and Tools

Utility as a Building Block in Oligonucleotide Synthesis for Research Purposes

2'-O-(2-Methoxyethyl)adenosine is utilized as a specialized building block in the chemical synthesis of oligonucleotides. medchemexpress.com This modification, often abbreviated as 2'-MOE, is introduced at the 2' position of the ribose sugar. The primary reasons for its incorporation are to enhance the properties of the resulting oligonucleotide for research and therapeutic development. molnova.comtargetmol.comcymitquimica.com

One of the key advantages of the 2'-MOE modification is the significant increase in binding affinity of the oligonucleotide for its complementary RNA target. targetmol.comnih.govidtdna.com This enhanced affinity is crucial for applications where a strong and specific interaction with a target RNA molecule is required. Another major benefit is the increased resistance of the modified oligonucleotide to degradation by nucleases, which are enzymes that break down nucleic acids. molnova.comtargetmol.comidtdna.com This improved stability prolongs the half-life of the oligonucleotide in biological systems, a critical factor for in vivo studies and potential therapeutic use.

The synthesis of oligonucleotides containing 2'-MOE-A is typically achieved using standard automated solid-phase synthesis techniques. The 2'-O-(2-Methoxyethyl)adenosine is first converted into a phosphoramidite (B1245037) building block, which can then be readily incorporated into the growing oligonucleotide chain. This compatibility with established synthesis protocols has facilitated its widespread adoption in the research community.

Key Properties Conferred by 2'-O-(2-Methoxyethyl)adenosine Incorporation:

| Property | Description | Research Implication |

| Increased Nuclease Resistance | The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage by nucleases. molnova.comtargetmol.comidtdna.com | Prolongs the functional lifetime of the oligonucleotide in cellular extracts and in vivo, enabling more robust experimental outcomes. |

| Enhanced Binding Affinity | The modification helps to pre-organize the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA strands. targetmol.comnih.govidtdna.com | Allows for the use of shorter oligonucleotides or lower concentrations to achieve the desired biological effect, improving specificity and reducing potential off-target effects. |

| Reduced Nonspecific Protein Binding | Compared to some other modifications, 2'-MOE can help to minimize interactions with proteins that are not the intended target. idtdna.com | Decreases the likelihood of unintended cellular responses and toxicity, leading to cleaner experimental systems. |

Engineering of Modified RNA for Specific Research Applications

The desirable characteristics of the 2'-MOE modification have led to its use in the engineering of RNA molecules for a variety of specialized research applications.

RNA aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. The incorporation of 2'-O-methoxyethyl modifications into RNA aptamers is a strategy employed to improve their binding properties. While some studies have shown that other modifications like 2'-fluoro can lead to higher affinity for certain targets, 2'-MOE remains a valuable tool in the aptamer development toolkit. nih.gov The enhanced nuclease resistance conferred by 2'-MOE also contributes to the longevity and functional stability of aptamers in biological samples. mdpi.com

One of the most significant research applications of 2'-O-(2-Methoxyethyl)adenosine is in the design of antisense oligonucleotides (ASOs), particularly splice-switching oligonucleotides (SSOs) and gapmers.

Splice-Switching Oligonucleotides (SSOs): SSOs are designed to bind to specific sequences within a pre-messenger RNA (pre-mRNA) and modulate the splicing process. youtube.comnih.gov By blocking the access of the splicing machinery to a particular splice site, SSOs can be used to either exclude an exon from the final mRNA (exon skipping) or to promote the inclusion of an exon that is normally skipped. The high binding affinity and nuclease resistance of 2'-MOE-modified oligonucleotides make them highly effective as SSOs. nih.govresearchgate.net

Gapmers: Gapmers are another type of ASO that are designed to degrade a target RNA molecule. idtdna.com They typically have a central "gap" region of DNA or a DNA-like modification that is flanked by "wings" of modified nucleosides, such as 2'-MOE. idtdna.com When the gapmer binds to the target RNA, the DNA-RNA hybrid in the gap region is recognized by the enzyme RNase H, which then cleaves the RNA strand. The 2'-MOE wings serve to increase the binding affinity and stability of the oligonucleotide, while the central gap allows for the recruitment of RNase H. idtdna.com

Design and Function of 2'-MOE Containing Antisense Oligonucleotides:

| ASO Type | Design Principle | Mechanism of Action | Role of 2'-O-(2-Methoxyethyl)adenosine |

| Splice-Switching Oligonucleotide (SSO) | Fully modified with 2'-MOE and often a phosphorothioate (B77711) backbone. youtube.comnih.gov | Steric hindrance of splicing factors at pre-mRNA splice junctions, leading to altered splicing patterns. youtube.com | Provides high binding affinity to the target pre-mRNA and protects the SSO from degradation. nih.govnih.gov |

| Gapmer | Central gap of DNA or DNA-like residues flanked by 2'-MOE modified wings. idtdna.com | The 2'-MOE wings bind to the target RNA, and the central DNA gap forms a substrate for RNase H, which cleaves the target RNA. idtdna.com | Enhances binding affinity to the target RNA and protects the ends of the oligonucleotide from exonuclease degradation. idtdna.com |

Research on Modified Nucleosides in RNA Metabolism and Bioactivity Studies

Research into the metabolic fate and bioactivity of 2'-O-methoxyethyl modified nucleosides is crucial for understanding their behavior in biological systems. Studies have investigated how these modifications influence the interaction of oligonucleotides with cellular machinery.

A key finding is that 2'-O-(2-Methoxyethyl) nucleoside analogs are poor substrates for the enzymes involved in the nucleotide salvage pathway, such as deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK1). nih.gov This is significant because it means that if a 2'-MOE-modified oligonucleotide is degraded, the resulting individual nucleoside analogs are unlikely to be phosphorylated and incorporated into the cell's own DNA or RNA. nih.gov This lack of incorporation into the host genome is a favorable characteristic from a safety perspective in therapeutic research. In contrast, other modifications like 2'-fluoro (2'-F) nucleosides are efficiently phosphorylated and can be incorporated into cellular nucleic acids. nih.gov This research highlights the distinct metabolic profile of 2'-MOE modifications and underscores their utility in creating oligonucleotides with predictable and contained biological activity.

Q & A

Q. Methodological Consideration :

- Synthesis : Incorporate 2'-MOE-modified phosphoramidites during solid-phase oligonucleotide synthesis. Use tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) groups for transient protection of the 2'-hydroxyl during ribose modification .

- Stability Assays : Evaluate nuclease resistance via incubation with snake venom phosphodiesterase (SVPD) or serum nucleases, followed by HPLC or PAGE analysis to quantify intact oligonucleotides .

What synthetic strategies are employed for the preparation of 2'-O-(2-Methoxyethyl)adenosine, and what are the critical protection/deprotection steps?

Basic Research Question

The synthesis involves multi-step regioselective protection of the adenosine scaffold. Key steps include:

5'-OH Protection : Use 4,4'-dimethoxytrityl (DMT) chloride to block the 5'-hydroxyl, enabling selective 2'-O-modification .

2'-O-Alkylation : React the 2'-OH with 2-methoxyethyl bromide in the presence of a strong base (e.g., NaH) in anhydrous DMF .

Deprotection : Remove silyl protecting groups (e.g., TBDMS) using tetrabutylammonium fluoride (TBAF) in THF, ensuring high yields (>85%) .

Q. Critical Challenges :

- Side Reactions : Over-alkylation at the 3'-OH can occur if steric control is inadequate. Use bulky silyl protectors (e.g., TOM) to minimize this .

- Purification : Isolate intermediates via silica gel chromatography, monitoring by TLC (Rf = 0.3–0.5 in 5% MeOH/CH2Cl2) .

How can researchers optimize the solubility and stability of 2'-O-(2-Methoxyethyl)adenosine in aqueous solutions for in vivo applications?

Advanced Research Question

Solubility Optimization :

Q. Stability Enhancement :

- Temperature Control : Store lyophilized powder at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles .

- Chelating Agents : Add 0.1 mM EDTA to buffer solutions to mitigate metal-ion-catalyzed degradation .

What analytical techniques are recommended for assessing the purity and structural integrity of 2'-O-(2-Methoxyethyl)adenosine derivatives?

Advanced Research Question

- HPLC-PDA : Use a C18 column (4.6 × 250 mm) with 0.1% TFA in H2O/MeCN (95:5 to 60:40 gradient) at 260 nm. Purity thresholds should exceed 98% .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: 325.32 m/z for C13H19N5O5) .

- 1H/13C NMR : Verify substitution at the 2'-position by absence of the 2'-OH proton (δ 5.2 ppm in DMSO-d6) and presence of methoxyethyl signals (δ 3.3–3.7 ppm) .

How do structural modifications in 2'-O-(2-Methoxyethyl)adenosine influence its pharmacokinetic profile, particularly in terms of metabolic stability and biodistribution?

Advanced Research Question

- Metabolic Stability : The 2'-MOE group reduces cleavage by adenosine deaminase (ADA) and phosphorylases, extending half-life (>24 hrs in plasma vs. 2–4 hrs for unmodified adenosine) .

- Biodistribution : ASOs with 2'-MOE modifications show increased uptake in target tissues (e.g., CNS for nusinersen) due to improved protein binding (e.g., albumin) and reduced renal clearance .

Q. Experimental Design :

- Radiolabeling : Incorporate 3H or 14C at the 8-position of adenosine to track tissue distribution in rodent models .

- LC-MS/MS Quantification : Measure intact ASO levels in cerebrospinal fluid (CSF) and plasma at timed intervals post-administration .

What contradictory findings exist regarding the efficacy of 2'-O-(2-Methoxyethyl)adenosine-modified oligonucleotides in different biological models, and how can these be resolved?

Advanced Research Question

Contradictions :

Q. Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.